molecular formula C7H14N2 B063505 4-Ethyl-2-piperidinimine CAS No. 165384-45-2

4-Ethyl-2-piperidinimine

Cat. No.: B063505
CAS No.: 165384-45-2
M. Wt: 126.2 g/mol
InChI Key: CTTYZHUIOUHYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-2-piperidinimine (4-EPI) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a cyclic amine that is commonly used as a reagent in organic chemistry.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-piperidinimine is not well understood. However, it is believed to act as a nucleophile in various organic reactions. It can react with electrophiles, such as carbonyl compounds, to form imines and enamines. It can also react with epoxides and halides to form amines.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that it has low toxicity and is not mutagenic or carcinogenic. It is also not known to have any significant effects on the central nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Ethyl-2-piperidinimine in lab experiments is its reactivity. It can be used as a versatile reagent in various organic reactions. It is also relatively inexpensive and easy to synthesize. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-Ethyl-2-piperidinimine. One area of research is its potential use in the production of novel materials, such as polymers and resins. Another area of research is its potential use in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research is needed to better understand the mechanism of action and biochemical effects of this compound.
Conclusion
In conclusion, this compound is a versatile reagent that has numerous scientific research applications. Its unique properties make it a valuable tool in the synthesis of various organic compounds. While there is limited research on its biochemical and physiological effects, it has been shown to have low toxicity and is not mutagenic or carcinogenic. Further research is needed to fully understand the potential uses and limitations of this compound in scientific research.

Synthesis Methods

The synthesis of 4-Ethyl-2-piperidinimine involves the reaction of ethylamine and acetaldehyde in the presence of a catalyst. The reaction takes place in anhydrous conditions and at a temperature of around 60 degrees Celsius. The resulting product is a clear, colorless liquid with a characteristic odor.

Scientific Research Applications

4-Ethyl-2-piperidinimine has been extensively studied in the field of organic chemistry due to its unique reactivity. It is commonly used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used in the production of polymers and resins.

Properties

165384-45-2

Molecular Formula

C7H14N2

Molecular Weight

126.2 g/mol

IUPAC Name

4-ethyl-2,3,4,5-tetrahydropyridin-6-amine

InChI

InChI=1S/C7H14N2/c1-2-6-3-4-9-7(8)5-6/h6H,2-5H2,1H3,(H2,8,9)

InChI Key

CTTYZHUIOUHYSM-UHFFFAOYSA-N

SMILES

CCC1CCN=C(C1)N

Canonical SMILES

CCC1CCN=C(C1)N

synonyms

2-Pyridinamine,4-ethyl-3,4,5,6-tetrahydro-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.